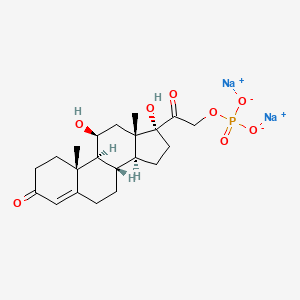

Hydrocortisone phosphate (sodium)

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H29Na2O8P |

|---|---|

Molecular Weight |

486.4 g/mol |

IUPAC Name |

disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |

InChI Key |

RYJIRNNXCHOUTQ-OJJGEMKLSA-L |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |

Origin of Product |

United States |

Historical Trajectory of Corticosteroid Research and Development

The journey of corticosteroid research began in the 1930s with the first clinical evidence that extracts from animal adrenal cortices could treat human adrenal failure. researchgate.netnih.govclinexprheumatol.org By 1940, researchers had categorized corticosteroids into two groups: those affecting sodium and fluid retention and those with anti-inflammatory properties. researchgate.netnih.govclinexprheumatol.org A pivotal moment came in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis, marking a new era in anti-inflammatory therapy. researchgate.netnih.govclinexprheumatol.org This achievement, along with the broader investigation of adrenal cortex hormones, led to the Nobel Prize in Physiology or Medicine in 1950 for Philip Hench, Edward Kendall, and Tadeus Reichstein. nih.gov

The 1950s saw the introduction of oral and intra-articular administration of cortisone and hydrocortisone (B1673445). researchgate.netnih.govclinexprheumatol.org The subsequent years focused on creating synthetic analogs with improved efficacy and reduced side effects. researchgate.net Between 1954 and 1958, six new synthetic steroids were introduced for systemic anti-inflammatory therapy. researchgate.netnih.govclinexprheumatol.org This period of intense research and development laid the groundwork for the creation of modified corticosteroids like hydrocortisone phosphate (B84403).

Rationale for Phosphate Esterification in Glucocorticoid Design

The primary challenge with early glucocorticoids like hydrocortisone (B1673445) was their poor water solubility. This limited their formulation for parenteral administration, especially for rapid action in acute conditions. The strategic solution was the esterification of the hydrocortisone molecule at the C21-hydroxyl position with a phosphate (B84403) group. nih.gov

Key Advantages of Phosphate Esterification:

Enhanced Water Solubility: The addition of the highly polar phosphate group, particularly as a sodium salt, dramatically increases the water solubility of the corticosteroid. briancolemd.com Hydrocortisone sodium phosphate is described as freely soluble in water. nihs.go.jp This property is crucial for the formulation of aqueous solutions for injection.

Improved Bioavailability for Rapid Onset: Water-soluble formulations can be administered intravenously, allowing for rapid achievement of high plasma concentrations of the active drug. briancolemd.com

Suitability for Specific Formulations: The increased solubility facilitates the development of various dosage forms, including ophthalmic solutions. uoa.grnih.gov

The introduction of a phosphate ester transforms the lipophilic hydrocortisone into a water-soluble derivative, addressing a significant formulation challenge and expanding its therapeutic potential.

Conceptual Framework of Prodrug Chemistry Applied to Hydrocortisone Derivatives

Hydrocortisone (B1673445) phosphate (B84403) is a classic example of a prodrug. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. nih.govnih.gov

In the case of hydrocortisone phosphate, the phosphate ester renders the molecule inactive. After administration, it is rapidly hydrolyzed in the body by endogenous enzymes, primarily alkaline phosphatases, to release the active parent drug, hydrocortisone. researchgate.netmedchemexpress.com This enzymatic conversion is a critical step in its mechanism of action.

The Prodrug Strategy Offers Several Benefits:

Overcoming Formulation Barriers: As discussed, the primary reason for developing the hydrocortisone phosphate prodrug was to improve water solubility. nih.gov

Controlled Release: The rate of conversion from the prodrug to the active drug can influence the pharmacokinetic profile. The cleavage of the phosphate bond is generally rapid, leading to a quick onset of action. nih.gov

The design of glucocorticoid prodrugs involves a careful selection of the active glucocorticoid, a linker (in this case, the phosphate bond), and a functional group to impart desired properties. nih.gov

Overview of Interdisciplinary Research Paradigms and Methodological Approaches for Water Soluble Corticosteroids

Synthetic Pathways for Hydrocortisone-21-Phosphate (Sodium Salt)

The primary route to obtaining hydrocortisone-21-phosphate involves the direct phosphorylation of the C21-hydroxyl group of hydrocortisone. This process is followed by conversion to its sodium salt to improve water solubility.

Esterification Reactions and Reaction Conditions

The esterification of the 21-hydroxyl group of hydrocortisone is a critical step in the synthesis of hydrocortisone-21-phosphate. A common method involves the use of a phosphorylating agent in a suitable solvent system. One established method utilizes pyrophosphoryl tetrachloride as the phosphorylating agent. google.com In a typical reaction, hydrocortisone is dissolved in a solvent like tetrahydrofuran (B95107) and cooled to a low temperature, such as -40°C. google.com A solution of pyrophosphoryl tetrachloride in the same solvent is then added dropwise. google.com The reaction mixture is maintained at this low temperature for a period to ensure complete reaction. google.com

Following the phosphorylation, the excess phosphorylating agent is hydrolyzed by the addition of water. google.com The pH of the resulting solution is then adjusted to the alkaline range with an aqueous solution of sodium hydroxide (B78521) to form the sodium salt of hydrocortisone-21-phosphate. google.com

Another approach involves reacting a 21-diiodo corticosteroid derivative with a tertiary amine addition salt of a mineral oxyacid, followed by neutralization. google.com For instance, a 21-diiodo-16β-methyl-9α-fluoro-11β,17α-dihydroxy-1,4-pregnadiene-3,20-dione can be reacted with o-phosphoric acid neutralized with triethylamine (B128534) in a solvent mixture of acetone (B3395972) and acetonitrile (B52724). google.com The reaction is typically carried out under reflux and an inert atmosphere. google.com

The table below summarizes key reaction conditions for the synthesis of corticosteroid-21-phosphates.

| Parameter | Method 1 | Method 2 |

| Starting Material | Hydrocortisone | 21-diiodo corticosteroid |

| Phosphorylating Agent | Pyrophosphoryl tetrachloride | o-Phosphoric acid/triethylamine |

| Solvent | Tetrahydrofuran | Acetone/Acetonitrile |

| Temperature | -40°C | Reflux |

| Post-reaction | Hydrolysis, pH adjustment | Distillation, Acidification |

Isolation and Purification Techniques for Phosphate Esters

The isolation and purification of steroid phosphate esters from the reaction mixture are crucial to obtain a product of high purity. A significant challenge in this process is the separation of the desired steroid phosphate from inorganic phosphate contaminants. google.com

One effective purification method involves the use of ion exchange resins. google.com Weakly basic anion exchange resins are particularly suitable as they can selectively remove inorganic phosphate ions while leaving the steroid 21-dihydrogen phosphate in solution. google.com The choice of the resin's salt cycle, such as chloride or acetate (B1210297), is important to prevent co-precipitation of other materials with the steroid phosphate. google.com

Another technique is the precipitation of the steroid phosphate as a less soluble salt. For example, the addition of a zinc salt or a suitable amine salt can precipitate the corresponding zinc or amine salt of the steroid phosphate, separating it from inorganic materials. google.com The purified steroid phosphate can then be regenerated by acidification, often using a cation exchange resin. google.com The formation of an insoluble addition salt with N,N'-dibenzylethylenediamine (DBED) is another method for easy isolation of 21-phosphate esters. google.com

The final step often involves converting the purified steroid 21-dihydrogen phosphate into its alkali metal salt, such as the sodium salt. This is typically carried out in an anhydrous organic solvent like methanol, using an alkali metal alkoxide like sodium methoxide. google.com The desired salt can then be precipitated by adding a non-polar solvent like ether. google.com

The following table outlines common purification techniques for corticosteroid phosphate esters.

| Technique | Description | Key Advantage |

| Anion Exchange Chromatography | Utilizes weakly basic anion exchange resins to selectively adsorb inorganic phosphate ions. google.com | Effective removal of inorganic phosphate contaminants. google.com |

| Precipitation as Zinc/Amine Salt | The steroid phosphate is precipitated as a zinc or amine salt to separate it from soluble inorganic materials. google.com | Facilitates separation from inorganic byproducts. google.com |

| Formation of DBED Salt | Forms a highly insoluble addition salt with N,N'-dibenzylethylenediamine (DBED) for easy isolation. google.com | High insolubility allows for straightforward separation. google.com |

| Crystallization | The final product is purified by repeated crystallization from suitable solvents. britannica.com | Yields a highly pure crystalline product. britannica.com |

Optimization of Synthetic Yield and Stereochemical Purity

Optimizing the synthetic yield and ensuring high stereochemical purity are critical aspects of producing hydrocortisone phosphate. The reaction conditions, such as temperature, reaction time, and the choice of reagents, play a significant role. For instance, carrying out the phosphorylation at very low temperatures (-35°C to -40°C) helps to control the reaction and minimize the formation of byproducts. google.com

The purity of the final product is often assessed using compendial methods, which may include tests for pH, the presence of free hydrocortisone, and inorganic phosphate. uspbpep.com The United States Pharmacopeia (USP) specifies that Hydrocortisone Sodium Phosphate should contain not less than 96.0 percent and not more than 102.0 percent of C21H29Na2O8P, calculated on a dried basis. uspbpep.com

Design and Synthesis of Related Corticosteroid Phosphate Esters

The fundamental structure of hydrocortisone can be modified to create related corticosteroid phosphate esters with potentially enhanced therapeutic properties.

Structural Modifications at Other Positions for Enhanced Properties

Modifications at positions other than the 21-hydroxyl group can influence the biological activity and pharmacokinetic profile of corticosteroids. For instance, the introduction of a fluorine atom at the 9α-position and a methyl group at the 16α- or 16β-position can significantly enhance anti-inflammatory potency. google.com The synthesis of esters at the 17α-position has also been explored to create derivatives with different activities. nih.gov For example, 17α-butyryloxy-21-(alkyl)carbamoyloxy derivatives of hydrocortisone have been synthesized and evaluated for their activity on androgen and glucocorticoid receptors. nih.gov

Enzymatic modifications are also a powerful tool for creating novel steroid compounds. Cytochrome P450 oxygenases, for example, can be used for site-specific hydroxylations at various positions on the steroid scaffold, which can then serve as handles for further derivatization. rsc.org

Investigation of Alternative Counterions for Phosphate Salt Formation

While the sodium salt of hydrocortisone phosphate is the most common due to its high water solubility, other counterions can be investigated to modulate the physical and pharmaceutical properties of the drug. The formation of amine salts, for instance with N,N'-dibenzylethylenediamine (DBED), can result in derivatives that are highly insoluble in water, which could be useful for developing long-acting pharmaceutical compositions. google.com The choice of the counterion can influence the solubility, stability, and even the biological transport of the corticosteroid phosphate. nih.gov The use of potassium salts is also a possibility, which can be prepared in a similar manner to the sodium salts. google.comgoogle.com

The table below lists some potential alternative counterions for corticosteroid phosphate esters.

| Counterion | Potential Advantage | Reference |

| N,N'-dibenzylethylenediamine (DBED) | Forms highly insoluble salts, suitable for long-acting formulations. google.com | google.com |

| Zinc | Used as an intermediate salt for purification. google.com | google.com |

| Potassium | An alternative alkali metal salt. google.comgoogle.com | google.comgoogle.com |

| Triethylamine | Used to form a tertiary amine addition salt during synthesis. google.com | google.com |

Chemical Synthesis and Derivatization Strategies of Hydrocortisone Phosphate (Sodium)

Hydrocortisone phosphate (sodium), a water-soluble derivative of hydrocortisone, is synthesized to enhance its parenteral administration. The primary synthesis route involves the phosphorylation of the C-21 hydroxyl group of hydrocortisone. This process typically utilizes a phosphorylating agent, such as phosphorus oxychloride, in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The resulting hydrocortisone 21-phosphate is then converted to its sodium salt to improve water solubility and stability. nih.govwikipedia.org

Derivatization strategies for hydrocortisone phosphate often focus on modifying its physicochemical properties to optimize drug delivery and therapeutic efficacy. These strategies can include the formation of different salts or the synthesis of double-prodrugs, where another promoiety is attached to the phosphate group. Such modifications aim to influence factors like solubility, lipophilicity, and the rate of in vivo conversion to the active hydrocortisone.

Mechanistic Understanding of Prodrug Bioreversibility

Hydrocortisone phosphate is a prodrug, meaning it is an inactive compound that is converted into the active drug, hydrocortisone, within the body. This bioreversible process is crucial for its therapeutic action.

Enzymatic Hydrolysis Specificity and Kinetics

The conversion of hydrocortisone phosphate to hydrocortisone is primarily mediated by alkaline phosphatase enzymes, which are ubiquitous in the body, particularly in the liver, bone, and kidneys. These enzymes specifically cleave the phosphate ester bond at the C-21 position.

The kinetics of this enzymatic hydrolysis are critical to the drug's pharmacokinetic profile. Studies have shown that the rate of hydrolysis can be influenced by several factors, including the concentration of the prodrug and the activity of alkaline phosphatase enzymes. For instance, research on the penetration of hydrocortisone sodium phosphate into the aqueous humor of the eye demonstrated that higher concentrations of the prodrug led to significantly higher levels of hydrocortisone, with peak concentrations observed between 60 and 120 minutes after administration. nih.govnih.gov This indicates a dose-dependent relationship in the enzymatic conversion process. The hydrolysis process is generally rapid, ensuring the prompt release of the active hydrocortisone at the site of action. medicaljournals.se

Chemical Stability and Degradation Pathways of the Ester Bond

The stability of the phosphate ester bond in hydrocortisone phosphate is a key determinant of its shelf-life and in vivo performance. The degradation of this bond primarily occurs through hydrolysis.

Besides pH, the presence of metal ions can also catalyze the degradation of hydrocortisone phosphate. Traces of copper ions, for example, have been shown to significantly accelerate the hydrolysis of the 21-phosphate ester linkage. oup.com This catalytic degradation can lead to the formation of several degradation products, including hydrocortisone, 11β-hydroxyandrost-4-ene-3,17-dione, and 11β,17α-dihydroxy-3-oxo-4-etienic acid. oup.com The formation of a yellow-colored substituted glyoxal, resulting from the oxidation of the dihydroxyacetone side-chain, is also a notable degradation pathway, particularly in the presence of cupric ions. oup.com

Forced degradation studies have identified 21-dehydrohydrocortisone as a principal degradation product of hydrocortisone. scirp.orgscirp.org Other identified degradation products include hydrocortisone acetate and a cortisone (B1669442) 17-keto steroid impurity. scirp.orgscirp.org

Interactive Data Table: Factors Influencing Hydrocortisone Phosphate Stability

| Factor | Effect on Stability | Key Findings |

| pH | Highly pH-dependent. Most unstable in intermediate pH ranges. researchgate.net | Stable at pH 1 and completely stable at pH 8 and above. researchgate.net |

| Metal Ions | Catalyze degradation, especially copper (Cu²⁺). oup.com | Accelerates hydrolysis of the phosphate ester and subsequent oxidation. oup.com |

| Temperature | Higher temperatures increase the rate of degradation. | The activation energy for the degradation reaction is approximately 17.0 ± 0.5 Kcal/mole. researchgate.net |

Glucocorticoid Receptor Binding and Activation Dynamics

The initial and pivotal step in the mechanism of action of hydrocortisone is its binding to the cytosolic glucocorticoid receptor. This interaction is a highly specific and dynamic process that triggers a series of conformational changes in the receptor, leading to its activation.

Ligand-Receptor Complex Formation and Dissociation Kinetics

Hydrocortisone phosphate itself does not bind to the glucocorticoid receptor. It is a water-soluble prodrug that is rapidly hydrolyzed by alkaline phosphatases in the plasma to yield the active compound, hydrocortisone. wustl.edu Hydrocortisone then diffuses across the cell membrane to bind to the GR, which resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs) such as HSP90 and HSP70. nih.govwikipedia.org

The binding of hydrocortisone to the GR is a reversible process characterized by specific kinetic parameters. Studies have shown that the binding of glucocorticoids to the GR can be described by a two-step mechanism. Initially, a rapid, weak binding event occurs, which is then followed by a slower conformational change that results in a tightly bound complex. nih.gov The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating a higher affinity. The Kd for cortisol (hydrocortisone) binding to the GR has been reported to be in the nanomolar range, with studies showing values around 17.5 to 24.6 nmol/L in human mononuclear leukocytes. ahajournals.orgnih.gov Another study reported a Kd of 43 nM for hydrocortisone binding to an ancestral GR variant. nih.gov The rate of dissociation of the ligand from the receptor is a key determinant of its biological potency. nih.gov

| Ligand | Dissociation Constant (Kd) | Reference |

|---|---|---|

| Hydrocortisone (Cortisol) | 17.5 - 24.6 nmol/L | ahajournals.orgnih.gov |

| Hydrocortisone (Cortisol) | 43 nM | nih.gov |

| Dexamethasone (B1670325) | 5.7 - 6.7 nmol/L | ahajournals.org |

| Dexamethasone | 20 nM | nih.gov |

Receptor Conformation and Allosteric Modulation Studies

The binding of hydrocortisone to the ligand-binding domain (LBD) of the GR induces a significant conformational change in the receptor. This allosteric modulation is crucial for the dissociation of the associated heat shock proteins and the exposure of the nuclear localization signals (NLS) on the GR. nih.govnih.gov

High-resolution crystal structures of the GR LBD in complex with hydrocortisone have provided detailed insights into the molecular interactions that stabilize the active conformation of the receptor. nih.govrcsb.org These studies reveal that hydrocortisone sits (B43327) within a hydrophobic pocket of the LBD, where it forms a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.govnih.gov This ligand-induced conformational change is not a simple on-off switch but rather a nuanced process that can be differentially modulated by various ligands. The specific conformation adopted by the GR upon binding to a particular glucocorticoid determines its interaction with DNA and with various coregulatory proteins, thereby influencing the transcriptional outcome. nih.gov For instance, the flexibility of the A ring of the cortisol molecule has been suggested to be a factor in its relatively lower affinity for the GR compared to some synthetic glucocorticoids. rcsb.org

Intracellular Signaling Cascades Mediated by Activated Glucocorticoid Receptors

Once activated, the hydrocortisone-GR complex translocates to the nucleus, where it modulates gene expression through both genomic and non-genomic mechanisms.

Transcriptional Regulation: Gene Activation and Repression Pathways

The genomic actions of the hydrocortisone-GR complex are the primary mechanism by which glucocorticoids exert their effects. These actions involve the direct or indirect interaction of the GR with DNA to either activate (transactivation) or repress (transrepression) the transcription of target genes.

Gene Activation (Transactivation): In the nucleus, the hydrocortisone-GR complex typically forms a homodimer and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. wikipedia.orgatsjournals.org This binding event facilitates the recruitment of coactivator proteins, such as steroid receptor coactivator-1 (SRC-1) and CREB-binding protein (CBP), which possess histone acetyltransferase (HAT) activity. atsjournals.org The acetylation of histones leads to a more open chromatin structure, allowing for the assembly of the basal transcription machinery and the initiation of gene transcription. atsjournals.org This mechanism underlies the upregulation of anti-inflammatory proteins like lipocortin-1.

Gene Repression (Transrepression): The anti-inflammatory effects of glucocorticoids are largely attributed to their ability to repress the expression of pro-inflammatory genes. This transrepression can occur through several mechanisms. One major pathway involves the GR monomer interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory gene expression. nih.govoup.com The GR can physically interact with these transcription factors, preventing them from binding to their DNA response elements or recruiting necessary coactivators. pnas.org This leads to a decrease in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Non-Genomic Actions and Rapid Cellular Responses

In addition to the well-characterized genomic effects that occur over hours, glucocorticoids can also elicit rapid cellular responses within minutes that are independent of gene transcription and protein synthesis. nih.govnih.gov These non-genomic actions are often initiated at the cell membrane and involve the activation of various intracellular signaling cascades.

Studies have shown that hydrocortisone can rapidly modulate the activity of signaling pathways such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. biologists.com For example, hydrocortisone has been shown to activate the AKT/mTOR signaling pathway in certain cancer cell lines. researchgate.net These rapid effects can influence a variety of cellular processes, including ion transport and the release of hormones. nih.gov The precise mechanisms of these non-genomic actions are still under investigation but may involve a putative membrane-bound glucocorticoid receptor.

Enzymatic Biotransformation and Dephosphorylation Pathways

Hydrocortisone phosphate is a pharmacologically inactive prodrug that requires enzymatic conversion to the active form, hydrocortisone. This biotransformation is a critical step in its mechanism of action.

The dephosphorylation of hydrocortisone phosphate to hydrocortisone is primarily catalyzed by alkaline phosphatases (ALPs). wustl.edu ALPs are a group of enzymes found in various tissues, with high concentrations in the liver, bone, intestine, and placenta. nih.govnih.gov There are different isoenzymes of ALP, including tissue-nonspecific alkaline phosphatase (TNSALP), which is found in the liver, bone, and kidney, and tissue-specific isoenzymes like placental ALP (PLAP) and intestinal ALP (IALP). nih.govnih.gov These enzymes exhibit broad substrate specificity and can hydrolyze a variety of phosphate esters. nih.gov The hydrolysis of hydrocortisone phosphate is a first-order reaction. researchgate.net

Role of Cellular Phosphatases in Prodrug Activation

The transformation of hydrocortisone phosphate to the pharmacologically active hydrocortisone is facilitated by the enzymatic activity of cellular phosphatases. These enzymes catalyze the hydrolysis of the phosphate ester bond, releasing free hydrocortisone. A key enzyme group implicated in this bioactivation is alkaline phosphatase. nih.govnih.gov

Alkaline phosphatases are a group of enzymes that are widespread throughout the body and exhibit optimal activity in alkaline environments. They are known to dephosphorylate a variety of substrates, including phosphate monoesters. nih.gov Research has shown that highly purified alkaline phosphatase can inactivate the glucocorticoid-binding capacity of soluble receptor preparations, suggesting a role for phosphorylation-dephosphorylation in regulating glucocorticoid receptor activity. nih.gov In the context of hydrocortisone phosphate, these enzymes are crucial for its conversion. The hydrolysis reaction is a first-order reaction with respect to the steroid ester. researchgate.net

The dephosphorylation of hydrocortisone phosphate is a critical step for its biological activity, as the phosphate group hinders the molecule from effectively binding to the intracellular glucocorticoid receptors. Once dephosphorylated, the resulting hydrocortisone can readily engage with its target receptors to elicit a cellular response.

Characterization of Metabolite Formation and Subsequent Biotransformations

Following its activation via dephosphorylation, hydrocortisone undergoes extensive metabolism, primarily in the liver. nih.gov The metabolic pathways involve a series of biotransformations, categorized as Phase I and Phase II reactions, leading to the formation of various metabolites.

Phase I Metabolism: The initial phase of hydrocortisone metabolism involves reduction and oxidation reactions. A key transformation is the interconversion between hydrocortisone (cortisol) and cortisone, catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). researchgate.net This enzyme exists in two isoforms with distinct functions. Furthermore, hydrocortisone can be reduced to dihydrocortisol (B45014) and subsequently to tetrahydrocortisol (B1682764). nih.gov Another potential biotransformation is the 1,2-dehydrogenation of hydrocortisone to produce prednisolone, a more potent glucocorticoid, a reaction that can be performed by microorganisms like Arthrobacter simplex. nih.gov Additionally, minor metabolites such as 20-hydroxyhydrocortisone can be formed. nih.gov

Phase II Metabolism: The metabolites generated during Phase I, as well as some of the parent hydrocortisone, undergo conjugation reactions in Phase II. The most common conjugation is glucuronidation, where glucuronic acid is attached to the steroid molecule. This process increases the water solubility of the metabolites, facilitating their excretion. The primary conjugated metabolites include tetrahydrocortisol glucuronide and tetrahydrocortisone (B135524) glucuronide. nih.govnih.gov The hydrolysis of these conjugated steroids can be achieved enzymatically using β-glucuronidase for analytical purposes. nih.gov

A study on a perfused three-dimensional human liver bioreactor showed that after 48 hours, approximately 70% of the initial hydrocortisone was metabolized, with about 8% being converted to Phase I metabolites and 52% to Phase II metabolites. nih.gov

Table 1: Key Metabolites of Hydrocortisone

| Metabolite Name | Precursor | Key Enzyme(s) | Metabolic Phase |

| Cortisone | Hydrocortisone | 11β-hydroxysteroid dehydrogenase | Phase I |

| Dihydrocortisol | Hydrocortisone | Reductases | Phase I |

| Tetrahydrocortisol | Dihydrocortisol | Reductases | Phase I |

| Prednisolone | Hydrocortisone | 1,2-dehydrogenase (microbial) | Phase I |

| 20-hydroxyhydrocortisone | Hydrocortisone | Hydroxylases | Phase I |

| Tetrahydrocortisol glucuronide | Tetrahydrocortisol | UDP-glucuronosyltransferases | Phase II |

| Tetrahydrocortisone glucuronide | Tetrahydrocortisone | UDP-glucuronosyltransferases | Phase II |

Cellular Uptake and Intracellular Distribution Mechanisms

The entry of hydrocortisone phosphate into cells and the subsequent localization of its active form are crucial for its pharmacological effects. These processes involve membrane transport and result in a specific subcellular distribution.

Membrane Permeability and Transport Processes into Target Cells

Historically, it was believed that being lipophilic, steroid hormones like hydrocortisone freely diffuse across the cell membrane. nih.gov While passive diffusion does play a role, especially for the active hydrocortisone molecule, recent evidence suggests the involvement of specific membrane transport proteins in the cellular uptake of glucocorticoids and their precursors. oup.com

For the more water-soluble prodrug, hydrocortisone phosphate, its entry into cells is less likely to occur through simple passive diffusion. Instead, it is hypothesized to be a substrate for various transporters. For instance, P-glycoprotein, a well-known efflux pump, has been shown to transport cortisol, aldosterone, and dexamethasone. drugbank.com Additionally, the solute carrier organic anion transporter family member 1A2 (OATP1A2) is known to mediate the cellular uptake of a wide range of organic anions, including steroid conjugates like dehydroepiandrosterone (B1670201) 3-sulfate (DHEAS) and estrone (B1671321) 3-sulfate, suggesting a potential role in the transport of hydrocortisone phosphate. drugbank.com

Once hydrocortisone phosphate is inside the cell or in the extracellular space near the cell membrane, it is rapidly hydrolyzed by phosphatases to hydrocortisone. The less polar hydrocortisone can then more readily traverse cellular membranes to reach its intracellular receptors. nih.gov

Subcellular Localization of Hydrocortisone and its Phosphate Ester

Upon entering the cell, hydrocortisone and its metabolites are distributed among various subcellular compartments. The initial site of action for hydrocortisone is the cytoplasm, where it binds to the glucocorticoid receptor (GR). youtube.compatsnap.com In its unbound state, the GR resides predominantly in the cytoplasm as part of a multi-protein complex. nih.gov

Following ligand binding, the hydrocortisone-GR complex undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus. patsnap.comnih.gov In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. drugbank.compatsnap.com

Studies investigating the subcellular distribution of radiolabeled hydrocortisone have detected its presence and that of its metabolites, such as tetrahydrocortisol, in the liver cytosol, microsomes, mitochondria, and nuclei. nih.gov The relative concentrations of the native hormone and its metabolites can vary between these compartments. For example, in diabetic rats, a study observed decreased levels of tetrahydrocortisol and increased levels of native hydrocortisone in liver mitochondria, microsomes, and nuclei compared to healthy controls. nih.gov In kidney cells of intact rats, cortisone and tetrahydrocortisol were found in the cytosol and microsomes. nih.gov The presence of hydrocortisone and its metabolites in these various subcellular locations highlights the complexity of its intracellular trafficking and metabolic fate.

Chromatographic Techniques for Compound Characterization and Quantification

Chromatographic techniques are fundamental in the separation, identification, and quantification of hydrocortisone phosphate from various matrices. These methods offer high resolution and sensitivity, making them indispensable in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of hydrocortisone phosphate. When coupled with Ultraviolet (UV) detection, typically at a wavelength of 254 nm, it provides a robust and reliable method for quantification. nih.gov A common approach involves reversed-phase HPLC using a C18 column. nih.gov The mobile phase often consists of a mixture of methanol, water, and an acidifier like acetic acid or phosphoric acid to ensure efficient separation and peak resolution. nih.govsielc.com

For enhanced sensitivity and specificity, particularly in complex biological matrices, HPLC is often coupled with Mass Spectrometry (MS). This combination, known as LC-MS, allows for the precise determination of the mass-to-charge ratio of the analyte, confirming its identity with high confidence. LC-MS/MS, or tandem mass spectrometry, further enhances selectivity by monitoring specific fragmentation patterns of the parent ion, which is invaluable for quantifying low levels of the compound and its metabolites. researchgate.netnih.gov The use of mobile phases compatible with MS, such as those containing formic acid, is crucial for optimal performance. sielc.com

A significant challenge in the analysis of phosphate-containing compounds like hydrocortisone phosphate is their tendency to adsorb to metal surfaces within the HPLC system, leading to poor peak shape and reduced sensitivity. waters.comshimadzu.com Modern advancements, such as columns with chemically inert surfaces, have been developed to mitigate these metal chelation effects, resulting in improved peak shapes and more robust and reproducible results, especially at low concentrations. waters.comlcms.cz

Table 1: HPLC Method Parameters for Hydrocortisone Phosphate Analysis

| Parameter | HPLC-UV | HPLC-MS |

| Column | ODS C18 (150 x 4.60 mm, 5 µm) nih.gov | XSelect Premier HSS T3 waters.com |

| Mobile Phase | Methanol/Water/Acetic Acid (60:30:10 v/v/v) nih.gov | Acetonitrile with 0.1% Formic Acid waters.com |

| Flow Rate | 1.0 mL/min nih.gov | 0.5 mL/min waters.com |

| Detection | UV at 254 nm nih.gov | Tandem Mass Spectrometry waters.com |

| Retention Time | ~2.26 min nih.gov | ~4.37 - 4.54 min waters.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures to achieve significantly faster analysis times and improved resolution compared to traditional HPLC. hitachi-hightech.com This enhanced separation capability is particularly beneficial for resolving hydrocortisone phosphate from closely related steroids and impurities. waters.com

UHPLC systems, especially when paired with advanced column technologies that minimize metal interactions, have demonstrated superior performance in the analysis of metal-sensitive analytes like hydrocortisone phosphate. waters.com The increased efficiency of UHPLC allows for the use of longer columns or the serial connection of columns to further enhance the number of theoretical plates and achieve baseline separation of complex mixtures. hitachi-hightech.com The choice of organic solvent in the mobile phase, such as acetonitrile or methanol, can also influence the elution order and selectivity of the separation. hitachi-hightech.com

A recent study highlighted the development of a UHPLC method for the analysis of a mixture of metal-chelating and non-chelating compounds, including hydrocortisone phosphate triethylamine. waters.com This method, developed using an Analytical Quality by Design (AQbD) approach, underscores the robustness and efficiency of UHPLC in modern pharmaceutical analysis. waters.com

Table 2: Comparison of HPLC and UHPLC for Steroid Separation

| Feature | HPLC | UHPLC |

| Column Particle Size | 5 µm hitachi-hightech.com | 1.9 µm hitachi-hightech.com |

| Resolution | Good, but may not separate all related steroids hitachi-hightech.com | Excellent, improved separation of closely related compounds hitachi-hightech.com |

| Analysis Time | Longer hitachi-hightech.com | Shorter hitachi-hightech.com |

| System Pressure | Lower | Higher hitachi-hightech.com |

Chiral Chromatography for Stereoisomer Analysis

Chirality, or the "handedness" of molecules, is a critical aspect of pharmaceutical compounds as different stereoisomers can exhibit distinct pharmacological activities. Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of each other. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com

The separation mechanism in chiral chromatography often involves the formation of transient diastereomeric complexes between the analyte and the CSP. sigmaaldrich.com For corticosteroids like hydrocortisone, which have multiple chiral centers, achieving separation of all stereoisomers can be challenging. Cyclodextrin-based CSPs are commonly used in reversed-phase mode, where inclusion complexing plays a significant role in the chiral recognition process. sigmaaldrich.comsigmaaldrich.com The choice of mobile phase, including the type and concentration of organic modifier and additives, is crucial for optimizing the separation. sigmaaldrich.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for elucidating the molecular structure and confirming the identity of hydrocortisone phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. ¹H NMR and ¹³C NMR are routinely used to analyze steroid hormones. researchgate.netptfarm.pl In the case of hydrocortisone, the ¹H NMR spectrum can be complex due to overlapping signals and intricate coupling patterns. researchgate.netmdpi.com Advanced techniques, such as spectral simulation and two-dimensional NMR experiments, are often employed to resolve these complexities and assign the chemical shifts and coupling constants to specific protons in the molecule. researchgate.netmdpi.com

Solid-state NMR, specifically ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is particularly useful for characterizing the compound in its solid form, providing information about its crystalline structure and polymorphism. ptfarm.pl

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation

Mass Spectrometry (MS) is an indispensable technique for confirming the molecular weight and identity of hydrocortisone phosphate. nih.gov When coupled with a separation technique like LC, it provides a highly selective and sensitive analytical method. waters.com The mass spectrum of hydrocortisone phosphate reveals its molecular ion peak, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. researchgate.net This fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. In the context of hydrocortisone phosphate analysis, MS/MS is crucial for distinguishing it from other structurally similar steroids and for quantifying it in complex biological samples with high accuracy and precision. researchgate.netnih.gov The development of LC-MS/MS methods has been instrumental in the simultaneous determination of multiple glucocorticoids in various matrices. researchgate.netdoi.orgnih.gov

Table 3: Key Mass Spectrometry Data for Hydrocortisone Phosphate

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₉Na₂O₈P | nih.gov |

| Molecular Weight | 486.4 g/mol | nih.gov |

| Exact Mass | 486.13954344 Da | nih.gov |

| Monoisotopic Mass | 486.13954344 Da | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the analysis of hydrocortisone phosphate, providing critical information about its functional groups and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of hydrocortisone and its esters is characterized by a strong absorbance maximum around 241-242 nm. nihs.go.jpijnrd.org This absorption is attributed to the α,β-unsaturated ketone chromophore present in the A-ring of the steroid nucleus. This characteristic absorption is widely used for the quantitative analysis of hydrocortisone phosphate in various pharmaceutical preparations. nihs.go.jpnih.gov The intensity of the absorbance, as dictated by the Beer-Lambert law, is directly proportional to the concentration of the compound, allowing for its precise quantification. slideshare.net UV-Vis spectroscopy also serves as a detection method in High-Performance Liquid Chromatography (HPLC) systems for assaying hydrocortisone phosphate. nih.govslideshare.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the hydrocortisone phosphate molecule. The IR spectrum provides a unique "fingerprint" by displaying absorption bands corresponding to the vibrational frequencies of specific chemical bonds. jchps.com For hydrocortisone sodium phosphate, the spectrum is compared with a reference standard to confirm its identity. nihs.go.jp Key absorption bands include those for the hydroxyl (-OH) groups, the carbonyl (C=O) groups of the ketone and the side chain, C-O bonds, and the phosphate group (P=O, P-O). jchps.comspectrabase.com The presence of these characteristic peaks confirms the molecular structure and can be used to detect impurities or degradation. nihs.go.jpjchps.com

| Spectroscopic Technique | Application for Hydrocortisone Phosphate | Typical Wavelength/Wavenumber | Reference |

| UV-Vis Spectroscopy | Quantification and detection | λmax ≈ 241-242 nm | nihs.go.jpijnrd.org |

| Infrared (IR) Spectroscopy | Functional group identification and structural confirmation | Characteristic peaks for -OH, C=O, P=O groups | nihs.go.jpjchps.comspectrabase.com |

In Vitro Stability and Degradation Product Analysis

Understanding the stability of hydrocortisone phosphate is crucial. In vitro studies are designed to predict its degradation pathways and identify the resulting products under various environmental stresses.

Forced degradation, or stress testing, is essential for establishing the intrinsic stability of hydrocortisone phosphate. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. ajrconline.org The goal is to generate degradation products that might form under normal storage and handling conditions. ajrconline.orgcarewellpharma.in

Studies on hydrocortisone and its esters, including the phosphate, have been conducted under a variety of stress conditions as mandated by regulatory guidelines. ajrconline.orgresearchgate.net These conditions typically include:

Acidic Hydrolysis: Treatment with acids (e.g., HCl) can lead to the formation of E/Z isomers through tautomerization and dehydration. nih.gov

Alkaline Hydrolysis: Exposure to basic conditions (e.g., NaOH) can cause significant degradation, often leading to multiple degradation products. d-nb.info

Oxidative Degradation: Using oxidizing agents like hydrogen peroxide (H₂O₂) can result in the formation of oxidation products. ajrconline.orgnih.gov One common product is the 21-aldehyde derivative. mdpi.com

Thermal Degradation: Exposing the compound to elevated temperatures can induce degradation. researchgate.net

Photodegradation: Exposure to light, particularly UV light, can also lead to the formation of specific degradation products. d-nb.info

The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation pathways are observed without the formation of secondary, less relevant products. ajrconline.org The stability of hydrocortisone phosphate solutions is influenced by factors such as pH and temperature. researchgate.netresearchgate.net For instance, the hydrolysis of hydrocortisone phosphate in neutral solutions is a first-order reaction dependent on hydrogen ion concentration. researchgate.net

| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway | Reference |

| Acidic Hydrolysis | Dilute HCl, heat | Tautomerization, Dehydration | nih.gov |

| Alkaline Hydrolysis | Dilute NaOH, heat | Hydrolysis of the phosphate ester | d-nb.info |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Oxidation of the side chain | nih.govmdpi.com |

| Thermal | Elevated temperature (e.g., 50°C or higher) | Various thermal decompositions | researchgate.net |

| Photochemical | Exposure to UV or fluorescent light | Photolytic reactions | d-nb.info |

Following forced degradation, a crucial step is the separation, identification, and characterization of the resulting degradation products. This is typically achieved using hyphenated analytical techniques, primarily HPLC coupled with mass spectrometry (HPLC-MS). nih.gov

Research on hydrocortisone has identified several key degradation products:

Hydrolysis Products: The primary hydrolysis pathway for hydrocortisone phosphate is the cleavage of the phosphate ester to yield hydrocortisone. researchgate.net Further degradation of hydrocortisone can occur. Under acidic stress, hydrocortisone can undergo dehydration to form E/Z isomeric degradation products. nih.gov

Oxidation Products: Oxidation is a significant degradation pathway. The C-17 side chain is susceptible to oxidation, leading to the formation of cortisone (17,21-dihydroxypregn-4-ene-3,11,20-trione) and hydrocortisone-21-aldehyde. mdpi.com Other identified oxidation products include 17-ketosteroids and hydrocortisone acid impurities. scirp.org In some studies, hemiacetal derivatives have also been observed. nih.gov

The structural elucidation of these products is confirmed using techniques like high-resolution mass spectrometry (HRMS) for accurate mass determination and nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis. nih.gov

| Degradation Product | Formation Condition | Analytical Identification Method | Reference |

| Hydrocortisone | Hydrolysis of the phosphate ester | HPLC, TLC | researchgate.netnih.gov |

| E/Z Isomers | Acid-catalyzed dehydration | HPLC-MS, NMR | nih.gov |

| Cortisone (Impurity B) | Oxidation | LC-DAD | mdpi.com |

| Hydrocortisone-21-aldehyde (Impurity G) | Oxidation | LC-DAD | mdpi.com |

| 17-Keto steroid impurity | Oxidation | LC-MS/MS | scirp.org |

| Hydrocortisone acid impurity | Oxidation | UPLC-MS/MS | scirp.org |

Bioanalytical Method Development for In Vitro and Ex Vivo Studies

Bioanalytical methods are developed to accurately measure the concentration of hydrocortisone phosphate and its primary active metabolite, hydrocortisone, in various biological samples for pharmacokinetic and metabolic studies. researchgate.net

The quantification of hydrocortisone phosphate in complex biological matrices such as plasma, serum, saliva, or tissue homogenates presents analytical challenges due to the presence of endogenous interferents and the physicochemical properties of the analyte. lcms.cznih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity and sensitivity. nih.gov

The process typically involves:

Sample Preparation: This is a critical step to remove proteins and other matrix components that can interfere with the analysis. Common techniques include protein precipitation (PPT) with solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). lcms.cznih.gov

Chromatographic Separation: A reversed-phase HPLC or UPLC (Ultra-Performance Liquid Chromatography) system is used to separate the analyte from endogenous compounds and any metabolites. lcms.cznih.gov Due to the polar nature of the phosphate group, specialized columns or mobile phase additives may be used to improve peak shape and retention. lcms.czlabrulez.com

Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification, even at low concentrations. lcms.cznih.gov

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for its intended purpose. ajpsonline.com Validation is performed according to guidelines from regulatory bodies like the ICH. nih.gov The key validation parameters include:

Accuracy: This measures the closeness of the determined value to the nominal or known true value. It is typically expressed as a percentage of the nominal value. For hydrocortisone phosphate, accuracy should be within ±15% of the nominal value (or ±20% at the lower limit of quantification). lcms.czajpsonline.com

Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The precision, expressed as the relative standard deviation (RSD), should not exceed 15% (or 20% at the LLOQ). lcms.czajpsonline.com

Sensitivity: The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For hydrocortisone phosphate in human plasma, LLOQs as low as 5 ng/mL have been achieved. lcms.cz The Limit of Detection (LOD) is the lowest concentration that can be detected but not necessarily quantified. nih.gov

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed, and the correlation coefficient (r²) should ideally be close to 1.0. nih.govlcms.cz

The table below summarizes typical validation results for a bioanalytical method for hydrocortisone phosphate.

| Validation Parameter | Acceptance Criteria | Example Finding for Hydrocortisone Phosphate | Reference |

| Accuracy | 85-115% (80-120% at LLOQ) | 98-102% | lcms.cz |

| Precision (RSD) | ≤15% (≤20% at LLOQ) | <11% | lcms.cz |

| Linearity (r²) | ≥0.99 | >0.993 | lcms.cz |

| LLOQ | - | 5 ng/mL in human plasma | lcms.cz |

Preclinical and Mechanistic Studies in Model Systems

In Vitro Cell Culture Models for Receptor Binding and Gene Expression Analysis

In vitro cell culture systems are instrumental in dissecting the molecular mechanisms of hydrocortisone (B1673445) phosphate (B84403). Upon cellular uptake, it is rapidly hydrolyzed to the active form, hydrocortisone (cortisol), which then exerts its effects primarily through the glucocorticoid receptor (GR). drugbank.comnih.gov

Reporter Gene Assays for Glucocorticoid Receptor Transactivation

Reporter gene assays are a cornerstone for quantifying the activation of the glucocorticoid receptor by hydrocortisone. These assays typically utilize a cell line, such as HeLa cells, that has been stably transfected with a plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene, often luciferase. nih.gov When hydrocortisone binds to the GR, the complex translocates to the nucleus and binds to the GRE, driving the expression of the luciferase gene. The resulting light emission can be measured and is proportional to the extent of GR activation. nih.govcaymanchem.com

Studies have demonstrated that hydrocortisone induces a dose-dependent increase in luciferase activity in such reporter systems. nih.gov For instance, in A549 cells, a human lung adenocarcinoma cell line, hydrocortisone has been shown to drive GR-mediated gene activation. biorxiv.org These assays are highly sensitive and specific for glucocorticoids, with minimal response to other steroid hormones like mineralocorticoids, estrogens, progestins, or androgens. nih.gov The kinetics of this response have also been investigated, revealing that significant GR activation can be detected within hours of treatment. nih.gov

Table 1: Glucocorticoid Receptor Transactivation by Hydrocortisone in a Reporter Gene Assay

| Cell Line | Reporter System | Hydrocortisone Effect | Key Findings | Reference |

| AZ-GR (HeLa derivative) | GRE-luciferase | Dose-dependent increase in luciferase activity | High specificity and sensitivity to glucocorticoids. | nih.gov |

| A549 | Luciferase-based reporters | GR-driven gene activation | Characterized alongside other functionally diverse GR ligands. | biorxiv.org |

| IL-6 Luciferase Reporter | Interleukin-6 (IL-6) luciferase | Inhibition of IL-6 promoter activity | Hydrocortisone showed greater overall integrated inhibition than dexamethasone (B1670325) or corticosterone. | nih.gov |

Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR) of Target Genes

To gain a broader understanding of the genomic effects of hydrocortisone, researchers employ techniques like RNA sequencing (RNA-Seq) and quantitative real-time polymerase chain reaction (qRT-PCR). These methods allow for the comprehensive analysis of changes in the expression of numerous genes following hydrocortisone treatment.

In various cell types, hydrocortisone has been shown to regulate the expression of a wide array of genes. For example, in human iPSC-derived neurons, hydrocortisone treatment led to significant changes in the transcriptome, with a strong genome-wide effect observed after a 24-hour incubation. biorxiv.org Similarly, studies in patients with septic shock have utilized RNA-Seq to analyze the expression of adrenocortical candidate genes in whole blood samples, revealing potential interactions between gene expression and the response to hydrocortisone treatment. uq.edu.aunih.gov

Key target genes regulated by hydrocortisone include those involved in inflammation and immune responses. For instance, glucocorticoids are known to upregulate the expression of anti-inflammatory genes like Glucocorticoid-Induced Leucine Zipper (GILZ) and Dual-Specificity Phosphatase 1 (DUSP1). biorxiv.org Conversely, they can repress the expression of pro-inflammatory genes. qRT-PCR is often used to validate the findings from RNA-Seq and to quantify the expression of specific target genes with high precision. bmj.com

Table 2: Selected Target Genes Modulated by Hydrocortisone in In Vitro Studies

| Gene | Cell Type/Model | Method | Effect of Hydrocortisone | Reference |

| GILZ, DUSP1 | A549 cells | qRT-PCR | Upregulation | biorxiv.org |

| Various | Human iPSC-derived neurons | RNA-Seq | Widespread changes in gene expression | biorxiv.org |

| GLCCI1, BHSD1 | Whole blood from septic shock patients | RNA-Seq | Expression levels interacted with treatment response | nih.gov |

| GR (NR3C1) | hCMEC/D3 cells | Western Blot | Ligand-dependent reduction in protein levels | nih.gov |

Cellular Signaling Pathway Modulation and Protein Expression Analysis

Hydrocortisone's effects extend beyond direct gene transcription to the modulation of various cellular signaling pathways and protein expression. Western blot analysis is a common technique used to assess changes in the levels of specific proteins following hydrocortisone treatment.

One of the key pathways influenced by glucocorticoids is the NF-κB signaling pathway, a central regulator of inflammation. Studies have shown that chronic, but not acute, exposure to hydrocortisone can reduce the activation of NF-κB and p38-MAPK signaling pathways. nih.gov This suggests that the duration of exposure is a critical factor in the anti-inflammatory effects of hydrocortisone.

Furthermore, hydrocortisone can modulate the expression of proteins involved in cell structure and barrier function. In an in vitro model of the human blood-brain barrier using hCMEC/D3 cells, hydrocortisone treatment led to a reduction in the detectable levels of the glucocorticoid receptor protein itself, suggesting a feedback mechanism. nih.gov It also influenced the expression and localization of tight junction proteins, contributing to the enhancement of barrier properties. nih.govnih.gov

Ex Vivo Tissue Perfusion and Organotypic Slice Culture Models

Ex vivo models, such as tissue perfusion and organotypic slice cultures, bridge the gap between in vitro cell culture and in vivo studies. These models maintain the three-dimensional architecture and cellular heterogeneity of tissues, providing a more physiologically relevant context to study the effects of hydrocortisone phosphate.

Evaluation of Compound Permeation and Distribution in Isolated Tissues

The permeation and distribution of hydrocortisone through tissues can be assessed using ex vivo models. For instance, the Franz diffusion cell method, utilizing cadaveric skin, has been employed to compare the permeation of different hydrocortisone formulations. nih.gov Such studies have demonstrated that the vehicle in which hydrocortisone is delivered can significantly impact its penetration through the skin. nih.gov

In a perfused three-dimensional human liver bioreactor model, the metabolism of hydrocortisone was investigated at near-physiologic concentrations. nih.gov This model allowed for the detailed characterization of hydrocortisone disappearance and the identification of its metabolites. nih.gov These studies provide valuable data on the local bioavailability and metabolic fate of the compound within a specific tissue.

Assessment of Localized Enzymatic Activation in Tissue Explants

Hydrocortisone phosphate itself is inactive and requires enzymatic hydrolysis to the active hydrocortisone. Tissue explants are valuable for assessing this localized activation. The degradation of hydrocortisone phosphate has been shown to involve hydrolysis as the primary pathway. researchgate.net

Organotypic brain cultures, which preserve the complex cellular interactions of the central nervous system, offer a platform to study the effects of compounds on neural tissue. nih.gov While direct studies on hydrocortisone phosphate activation in these specific models are not extensively detailed in the provided context, such systems would be suitable for investigating the local conversion of the prodrug and its subsequent effects on neural cells. The enzymatic machinery present in these tissue explants can provide a more accurate representation of the in vivo metabolic processes compared to homogenous cell cultures.

Animal Models for Pharmacokinetic and Pharmacodynamic Investigations (Mechanistic Focus)

Preclinical evaluation in animal models is fundamental to understanding the mechanistic underpinnings of a drug's behavior in a biological system. For hydrocortisone phosphate, rodent models have been instrumental in elucidating its pharmacokinetic profile and pharmacodynamic effects at the tissue and cellular level.

Hydrocortisone phosphate, a water-soluble ester of hydrocortisone, is designed for rapid in vivo hydrolysis to the active hydrocortisone. Studies in rodent models, while sometimes using related esters like hydrocortisone acetate (B1210297), provide insight into the disposition of the active moiety.

Following administration, hydrocortisone phosphate is rapidly cleaved by endogenous phosphatases to release hydrocortisone. The metabolism of hydrocortisone has been characterized, including in advanced in vitro models that correlate with in vivo human data. nih.gov In a three-dimensional human microphysiological hepatocyte-Kupffer cell coculture system, hydrocortisone was shown to be metabolized via both Phase I and Phase II pathways. nih.gov Key metabolites identified included Phase I products like dihydrocortisol (B45014) and tetrahydrocortisone (B135524), and Phase II glucuronide conjugates of these metabolites. nih.gov The intrinsic clearance (CLint) was estimated at approximately 5.7 ml/min/kg, which correlated well with human in vivo clearance data. nih.gov

In vivo pharmacokinetic studies in rats using wild-type human BMP9, a different compound, demonstrated a short intravenous half-life of 4.5 minutes, indicating rapid clearance from circulation. plos.org While not hydrocortisone, this highlights the utility of rodent models in determining clearance rates. For hydrocortisone itself, after subcutaneous injection in rats, concentrations were detectable in lung tissue for up to 6 hours, peaking at 3 hours post-dose, indicating tissue penetration despite rapid systemic clearance. plos.org

Studies in mice using hydrocortisone acetate have revealed significant effects on lymphoid tissues. Following a single dose, serum cortisol levels peaked within 24 hours and returned to normal after four days. nih.gov This was accompanied by severe and prolonged cell depletion in the thymus, spleen, and various lymph nodes (mesenteric, inguinal, and popliteal). nih.gov In contrast, total cell numbers in the bone marrow remained relatively unaffected. nih.gov The observed cell losses in lymphoid organs were attributed primarily to cell destruction rather than redistribution, as there was no compensatory increase in other tissues. nih.gov The slow recovery rates further supported regeneration over redistribution. nih.gov

Further analysis of lymphocyte populations showed that B lymphocytes were more severely depleted than T lymphocytes in the spleen and lymph nodes. nih.gov Specifically, the percentage of spleen B lymphocytes was drastically reduced during the period of elevated serum cortisol. nih.gov

At the molecular level, hydrocortisone exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). drugbank.comnih.gov This binding event triggers a conformational change in the receptor, leading to its translocation into the cell nucleus. drugbank.comnih.gov In studies using human cerebral microvascular endothelial cells (hCMEC/D3), treatment with hydrocortisone stimulated the translocation of the GR from the cytoplasm to the nucleus. nih.gov

Once in the nucleus, the hydrocortisone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.comnih.gov This interaction modulates gene transcription. drugbank.com The anti-inflammatory actions are mediated in part by inhibiting the expression of genes that code for pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-2, IL-6, and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This reduction in cytokine production limits the proliferation and activation of T and B lymphocytes. drugbank.comnih.gov

Conversely, the GR complex increases the expression of anti-inflammatory proteins. A key example is the induction of lipocortin-1 (also known as Annexin A1). drugbank.comnih.gov Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. drugbank.com

The activity of the GR itself is subject to post-translational modifications, notably phosphorylation. Phosphorylation at specific sites, such as serine-211 in the N-terminal domain, is crucial for gaining full transcriptional activity and for the receptor's interaction with co-regulatory proteins that fine-tune its effects in a cell-specific manner. nih.govnih.gov

Comparative Mechanistic Studies with Other Corticosteroids

The therapeutic utility of corticosteroids is defined by their relative potency and selectivity. In vitro and in vivo model systems are critical for comparing the mechanistic properties of hydrocortisone phosphate to other synthetic glucocorticoids.

Hydrocortisone (also known as cortisol) serves as the natural benchmark against which synthetic corticosteroids are compared. Studies using a luciferase transactivation assay in CV-1 cells (monkey kidney fibroblasts) transfected with the human glucocorticoid receptor (hGR) have quantified the relative potencies of various steroids. psu.edunih.gov

Compared to hydrocortisone, synthetic steroids like prednisone (B1679067) and dexamethasone exhibit significantly higher glucocorticoid potency. droracle.ai Prednisone is approximately four times, and dexamethasone about 25 times, more potent than hydrocortisone in terms of glucocorticoid effects. droracle.ai Budesonide shows even greater potency. psu.edu This increased potency often correlates with higher binding affinity for the glucocorticoid receptor. nih.gov

A key distinction is the balance between glucocorticoid and mineralocorticoid activity. Hydrocortisone possesses both activities. droracle.ai In contrast, many synthetic steroids like prednisone, dexamethasone, and beclomethasone (B1667900) are designed to have enhanced glucocorticoid effects with minimal mineralocorticoid activity, making them more selective for anti-inflammatory actions and less likely to cause effects related to water and sodium retention. nih.govdroracle.ai

| Steroid | Relative Glucocorticoid Potency (Hydrocortisone = 1) | Relative Mineralocorticoid Activity |

|---|---|---|

| Hydrocortisone (Cortisol) | 1 | Present |

| Prednisone | ~4 | Minimal |

| Prednylidene | 182 | Minimal |

| Dexamethasone | ~25 | Negligible |

| Betamethasone (B1666872) | High | Minimal |

| Budesonide | 263 | Minimal |

Data sourced from transactivation assays in CV-1 cells and other comparative literature. psu.edudroracle.ai

Hydrocortisone and other corticosteroids undergo different rates and routes of metabolic inactivation. Hydrocortisone has a shorter biological half-life (8-12 hours) compared to intermediate-acting steroids like prednisone or long-acting steroids like dexamethasone. droracle.ai This necessitates different administration frequencies to maintain therapeutic levels. droracle.ai

In comparative clinical studies, prednisone has been observed to be milder than hydrocortisone concerning water and sodium preservation and potassium excretion, which may be advantageous in managing blood pressure. nih.gov This difference reflects prednisone's lower mineralocorticoid receptor activity. nih.gov

The metabolism of hydrocortisone can be influenced by the co-administration of other drugs, including other corticosteroids. drugbank.com For example, its metabolism can be increased when combined with betamethasone or budesonide, suggesting competition for or induction of shared metabolic enzymes. drugbank.com In vitro studies using human liver bioreactors have provided detailed pharmacokinetic parameters for hydrocortisone, establishing a baseline for its intrinsic clearance that can be used for comparison with other steroids. nih.gov These models show that hydrocortisone is extensively metabolized, with both Phase I and Phase II metabolites being significant. nih.gov The differences in metabolic stability and clearance rates among corticosteroids are a key factor in selecting the appropriate agent for a specific clinical context.

| Property | Hydrocortisone | Prednisone | Dexamethasone |

|---|---|---|---|

| Class | Short-acting | Intermediate-acting | Long-acting |

| Relative Anti-Inflammatory Potency | 1 | 4 | 25-30 |

| Mineralocorticoid Potency | 1 | 0.8 | 0 |

| Biological Half-life | 8-12 hours | 12-36 hours | 36-72 hours |

This table presents a summary of comparative properties based on established pharmacological data. droracle.ai

Formulation Science and Advanced Drug Delivery Concepts Non Clinical Applications

Principles of Solubility Enhancement for Hydrocortisone (B1673445) Phosphate (B84403) Esters

The conversion of a sparingly soluble drug into a more soluble form is a cornerstone of pharmaceutical formulation. Hydrocortisone, a potent corticosteroid, is characterized by its low water solubility, which can limit its formulation possibilities, particularly for aqueous parenteral preparations. The phosphate ester, hydrocortisone phosphate, especially in its sodium salt form, represents a successful application of chemical modification to overcome this challenge.

Hydrocortisone itself is a hydrophobic molecule with poor solubility in water. nih.gov The introduction of a phosphate group at the C-21 position creates hydrocortisone phosphate, an ester with ionizable protons. The conversion of this acidic ester into its disodium (B8443419) salt, hydrocortisone sodium phosphate, dramatically enhances its aqueous solubility. This is because the salt form can readily dissociate in water into the hydrocortisone phosphate anion and sodium cations, interacting favorably with the polar water molecules.

Pharmacopeial descriptions note that hydrocortisone sodium phosphate occurs as a white or light yellow, hygroscopic powder that is freely soluble in water, whereas the parent compound, hydrocortisone, is practically insoluble. nih.govnihs.go.jp This high water solubility allows for the preparation of concentrated aqueous solutions, which is critical for developing parenteral formulations that can be administered in small volumes. google.com The fundamental principle at play is the conversion of a neutral, crystalline, and poorly soluble molecule into an ionic species that is easily solvated by water.

While salt formation is the primary strategy for enhancing the solubility of hydrocortisone phosphate, other formulation techniques can be employed, often in combination, to further improve solubility and stability.

Cosolvency: The addition of water-miscible solvents, or cosolvents, can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous vehicle. nih.gov Cosolvents disrupt the hydrogen bonding network of water, making the environment more favorable for nonpolar solutes. nih.gov Common cosolvents used in parenteral formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol. nih.gov

Complexation Strategies: Complexation with agents like cyclodextrins is a widely used method to enhance the solubility of hydrophobic drugs. nih.govresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrocortisone molecule can be encapsulated within the hydrophobic cavity of a cyclodextrin, such as hydroxypropyl-beta-cyclodextrin (HP-β-CyD), forming an inclusion complex. nih.gov This complex has significantly greater water solubility than the drug molecule alone. Research has shown that the aqueous solubility of hydrocortisone can be substantially increased through inclusion complexation with HP-β-CyD, with the effect being dependent on the molar ratio of the drug to the cyclodextrin. nih.gov Other solubilizing agents, such as niacinamide and creatinine, have also been explored in formulations to prevent the precipitation of hydrocortisone following its formation from the hydrolysis of the phosphate ester. google.com

Table 1: Solubility Enhancement Strategies for Hydrocortisone

| Strategy | Mechanism | Example | Outcome |

|---|---|---|---|

| Salt Formation | Conversion of the acidic phosphate ester to a highly polar, ionizable salt. | Hydrocortisone Sodium Phosphate | "Freely soluble" in water, enabling concentrated aqueous solutions. nihs.go.jp |

| Complexation | Encapsulation of the hydrophobic drug molecule within the cavity of a complexing agent. | Hydroxypropyl-beta-cyclodextrin (HP-β-CyD) | Significant enhancement of water solubility, dependent on the drug-cyclodextrin molar ratio. nih.gov |

| Cosolvency | Reducing the polarity of the solvent system to better solvate nonpolar drugs. | Ethanol, Propylene Glycol | Increases solubility by creating a more favorable solvent environment. nih.gov |

Physicochemical Stability in Pharmaceutical Systems (Excluding Dosage/Administration)

The stability of hydrocortisone phosphate in a pharmaceutical formulation is critical to its efficacy and quality. The ester linkage is susceptible to degradation, primarily through hydrolysis, which is influenced by several environmental factors.

The degradation of hydrocortisone phosphate in aqueous solutions is predominantly governed by hydrolysis of the phosphate ester bond, yielding the parent hydrocortisone. researchgate.netnih.gov This reaction is highly dependent on the pH of the solution. researchgate.netnih.gov

Studies have shown that the hydrolysis follows first-order kinetics with respect to the steroid ester. researchgate.net The rate of this degradation is linearly dependent on the hydrogen ion concentration, particularly in essentially neutral solutions. researchgate.net The pH-rate profile for the hydrolysis of phosphate esters typically shows maximum stability in the alkaline pH range. For hydrocortisone sodium phosphate solutions, a pH between 7.5 and 9.5 is often specified to ensure stability. nihs.go.jp In contrast, hydrocortisone succinate (B1194679), another ester form, shows rapid degradation at room temperature at pH 5.5, 6.5, and 7.4, but maintains stability for longer periods under refrigeration at these pH values. nih.govnih.gov The hydrolysis of some aromatic phosphate esters is most rapid in an intermediate pH range and they are found to be completely stable at a pH of 8 and above. researchgate.net

Table 2: pH Influence on Stability of Hydrocortisone Esters in Solution

| Ester Form | pH Range | Observation | Reference |

|---|---|---|---|

| Hydrocortisone Phosphate | 7.5 - 9.5 | Optimal pH range for stability in aqueous solution. | nihs.go.jp |

| Hydrocortisone Phosphate | Neutral | Degradation involves first-order hydrolysis, dependent on H+ concentration. | researchgate.net |

| Hydrocortisone Succinate | 5.5 - 7.4 | Stable for at least 14 days when refrigerated (3-7°C). | nih.gov |

| Hydrocortisone Succinate | 5.5 - 7.4 | Rapid degradation at room temperature (20-22°C). | nih.gov |

Beyond pH, other physical factors can significantly impact the stability of hydrocortisone phosphate.

Light: Exposure to light, particularly ultraviolet light, can provide the energy to accelerate decomposition pathways. scbt.com Hydrocortisone sodium succinate is noted to be gradually colored by light. nihs.go.jp Consequently, pharmaceutical preparations of hydrocortisone phosphate are typically stored in light-resistant containers.

Oxygen: Oxidative degradation can be a concern for complex organic molecules. Phosphates can be incompatible with oxidizing agents. scbt.com To mitigate this, formulations may be manufactured under an inert atmosphere, such as nitrogen, and packaged with oxygen scavengers to enhance stability. google.com

Excipients are essential components of pharmaceutical dosage forms, but they can also interact with the active pharmaceutical ingredient (API), leading to instability. Preformulation studies are crucial to ensure compatibility. Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), supported by spectroscopic methods like infrared spectroscopy, are often used to screen for potential incompatibilities between hydrocortisone and various excipients. pharmaexcipients.comd-nb.info

Studies on hydrocortisone have identified both compatible and incompatible excipients. For instance, incompatibilities have been found in mixtures of hydrocortisone with magnesium stearate (B1226849) and β-cyclodextrin. pharmaexcipients.comd-nb.inforesearchgate.net In contrast, hydrocortisone has been shown to be compatible with a range of other common excipients. researchgate.net Phosphates, in general, are known to be incompatible with strong oxidizing and reducing agents. scbt.com

Table 3: Compatibility of Hydrocortisone with Common Pharmaceutical Excipients

| Excipient | Compatibility Status with Hydrocortisone | Reference |

|---|---|---|

| Magnesium Stearate | Incompatible | pharmaexcipients.com, d-nb.info, researchgate.net |

| β-Cyclodextrin | Incompatible | pharmaexcipients.com, d-nb.info, researchgate.net |

| Mannitol | Compatible | d-nb.info, researchgate.net |

| Lactose | Compatible | d-nb.info, researchgate.net |

| Starch | Compatible | d-nb.info, researchgate.net |

| Methylcellulose | Compatible | d-nb.info, researchgate.net |

| Chitosan | Compatible | d-nb.info |

| Polyvinylpyrrolidone (PVP) | Compatible | researchgate.net |

| Meglumine | Compatible | researchgate.net |

Advanced Delivery System Design for Research Applications (Non-Clinical Focus)